molecular formula C8H5F3N2 B567891 3-Amino-4-(trifluoromethyl)benzonitrile CAS No. 1220630-83-0

3-Amino-4-(trifluoromethyl)benzonitrile

Cat. No.: B567891
CAS No.: 1220630-83-0
M. Wt: 186.137
InChI Key: CZYRYIJZODSVTK-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)benzonitrile, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline . It has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The structure is based on its molecular formula, C8H5F3N2.


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is a key intermediate in the synthesis of fluvoxamine . It can also serve as a starting material in the synthesis of benzimidazoles .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

Applications in Organic Synthesis and Medicinal Chemistry

  • Amino-1,2,4-triazoles , which share structural similarities with 3-Amino-4-(trifluoromethyl)benzonitrile, are pivotal in the fine organic synthesis industry. They serve as raw materials for producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to anti-corrosion additives and the synthesis of heat-resistant polymers and fluorescent products, showcasing their broad applicability in various scientific and industrial fields (Nazarov et al., 2021).

  • Degradation studies of Nitisinone , which contains the trifluoromethylbenzonitrile group, highlight the importance of understanding the stability and decomposition pathways of such compounds. This knowledge is crucial for assessing potential environmental impacts and optimizing pharmaceutical formulations (Barchańska et al., 2019).

Materials Science

  • Benzene-1,3,5-tricarboxamide derivatives , though not directly related, demonstrate the versatility of benzene-based compounds in supramolecular chemistry. Their applications in nanotechnology, polymer processing, and biomedical fields underscore the potential of structurally related compounds like this compound in developing new materials and technologies (Cantekin et al., 2012).

Environmental and Biological Studies

  • Microbial degradation of nitriles showcases the environmental relevance of compounds with nitrile functionalities. Bacteria capable of hydrolyzing nitriles into less harmful substances have significant implications for bioremediation and environmental protection. This research area highlights the ecological aspects of managing chemicals with nitrile groups, indicating potential environmental applications for managing this compound and related compounds (Sulistinah & Riffiani, 2018).

Safety and Hazards

3-Amino-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H301, H311, H315, H319, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation .

Properties

IUPAC Name

3-amino-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRYIJZODSVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681009
Record name 3-Amino-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220630-83-0
Record name 3-Amino-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A closed pressure tube charged with 3-fluoro-4-trifluoromethyl-benzonitrile (10.0 g; 52.9 mmol) and liquid NH3 (60 mL) was heated for 6 days at 90° C. The tube was cooled to −60° C. and opened. The mixture was allowed to stir for 1 h at rt, washed with brine, extracted with EtOAc, dried over Na2SO4, filtered and concentrated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

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